2-amino-N-ethyl-1,3-benzoxazole-6-carboxamide

Physicochemical profiling Formulation development In vitro assay design

2-Amino-N-ethyl-1,3-benzoxazole-6-carboxamide (CAS 1315368-83-2) is a heterocyclic benzoxazole derivative bearing a 2-amino group and a 6-(N-ethyl)carboxamide substituent, with molecular formula C₁₀H₁₁N₃O₂ and molecular weight 205.21 g/mol. The benzoxazole scaffold is recognized for its diverse biological activities, including 5-HT₃ receptor antagonism and cholinesterase inhibition, as exemplified by structurally related 2-substituted benzoxazole carboxamides.

Molecular Formula C10H11N3O2
Molecular Weight 205.21 g/mol
Cat. No. B12098119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-N-ethyl-1,3-benzoxazole-6-carboxamide
Molecular FormulaC10H11N3O2
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESCCNC(=O)C1=CC2=C(C=C1)N=C(O2)N
InChIInChI=1S/C10H11N3O2/c1-2-12-9(14)6-3-4-7-8(5-6)15-10(11)13-7/h3-5H,2H2,1H3,(H2,11,13)(H,12,14)
InChIKeyUYJFMZIBTOPNQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-N-ethyl-1,3-benzoxazole-6-carboxamide – Procurement-Relevant Chemical Profile and Comparator Landscape


2-Amino-N-ethyl-1,3-benzoxazole-6-carboxamide (CAS 1315368-83-2) is a heterocyclic benzoxazole derivative bearing a 2-amino group and a 6-(N-ethyl)carboxamide substituent, with molecular formula C₁₀H₁₁N₃O₂ and molecular weight 205.21 g/mol . The benzoxazole scaffold is recognized for its diverse biological activities, including 5-HT₃ receptor antagonism and cholinesterase inhibition, as exemplified by structurally related 2-substituted benzoxazole carboxamides [1][2]. Within the 2-amino-benzoxazole-6-carboxamide subclass, the N-ethyl substituent distinguishes this compound from its N-methyl and unsubstituted amide analogs, potentially altering lipophilicity, metabolic stability, and target-binding interactions .

Why 2-Amino-N-ethyl-1,3-benzoxazole-6-carboxamide Cannot Be Simply Replaced by In-Class Analogs


Even minor alterations in the N-alkyl substituent of 2-aminobenzoxazole-6-carboxamides can produce substantial shifts in aqueous solubility, which is a critical parameter for both in vitro assay reproducibility and in vivo formulation development [1]. The N-ethyl derivative exhibits a reported pH 7.4 solubility range of approximately 0.5 to >5 mg/mL, a profile that directly impacts its utility in parenteral or cell-based studies relative to its methyl or unsubstituted counterparts [1]. Furthermore, within the broader 2-substituted benzoxazole carboxamide series, structure-activity relationship (SAR) studies demonstrate that the nature of the amide substituent governs both 5-HT₃ receptor antagonist potency and metabolic stability; indiscriminate interchange between analogs risks compromising target engagement or oral exposure [2]. The following quantitative evidence isolates these performance gaps and establishes the procurement rationale for the specific N-ethyl variant.

Quantitative Head-to-Head Evidence: 2-Amino-N-ethyl-1,3-benzoxazole-6-carboxamide vs. Closest Analogs


Aqueous Solubility at Physiological pH: N-Ethyl vs. N-Methyl and Des-Ethyl Analogs

The N-ethyl substituent markedly improves aqueous solubility relative to the des-ethyl primary amide, enabling a wider range of assay-compatible concentrations without requiring organic co-solvents [1]. While direct head-to-head measurement under identical conditions is not available in the peer-reviewed literature, vendor-reported data for the N-ethyl compound indicate solubility from ~0.5 to >5 mg/mL at pH 7.4, whereas the unsubstituted 2-amino-1,3-benzoxazole-6-carboxamide (CAS 1315367-96-4) is noted to have lower aqueous solubility that frequently necessitates DMSO stock solutions above 10 mM [2]. The N-methyl analog (CAS 1315368-24-1) is expected to exhibit intermediate solubility based on its logP trend .

Physicochemical profiling Formulation development In vitro assay design

5-HT₃ Receptor Antagonist Potency: N-Ethyl as a Key Pharmacophore within the 2-Aminobenzoxazole Carboxamide Class

Although the specific IC₅₀ of 2-amino-N-ethyl-1,3-benzoxazole-6-carboxamide at the 5-HT₃ receptor has not been published in isolation, the compound belongs to the 2-aminobenzoxazole carboxamide series identified by Yang et al. (2010) as nanomolar, orally active 5-HT₃ antagonists [1]. Within this series, the N-alkyl amide group is a critical determinant of potency; compounds lacking the N-ethyl motif (e.g., primary amide or N-methyl analogs) consistently show attenuated activity due to suboptimal occupancy of the receptor's lipophilic pocket [1]. For reference, optimized analogs in the same chemotype (e.g., compound 41) achieve functional IC₅₀ values below 100 nM, whereas earlier des-ethyl intermediates exhibited >10-fold higher IC₅₀ values [1].

5-HT3 receptor IBS-D Serotonin antagonism

Metabolic Stability Advantage Conferred by N-Ethyl Substitution in 2-Aminobenzoxazole Carboxamides

The 2010 Yang et al. optimization program specifically identified 2-aminobenzoxazoles bearing N-alkyl carboxamide groups as possessing good metabolic stability, a property essential for oral activity [1]. While the precise microsomal or hepatocyte stability data for 2-amino-N-ethyl-1,3-benzoxazole-6-carboxamide are not publicly reported, the SAR indicates that N-alkylation of the carboxamide reduces susceptibility to amidase-mediated hydrolysis compared to the unsubstituted primary amide, thereby prolonging half-life in liver microsomes [1][2]. The N-ethyl group provides an optimal balance between lipophilicity (facilitating membrane permeability) and metabolic protection, which is superior to the N-methyl analog that may undergo more rapid oxidative N-demethylation [2].

Metabolic stability Hepatocyte clearance Oral bioavailability

Cholinesterase Dual Inhibition Potential: Benchmarking Against Donepezil via Class-Level Comparison

A 2024 study on 2-aryl-6-carboxamide benzoxazole derivatives demonstrated that the 6-carboxamide benzoxazole scaffold can deliver potent dual acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition [1]. The most potent compound (36) achieved IC₅₀ values of 12.62 nM (AChE) and 25.45 nM (BChE), representing a 5.5-fold and 2.5-fold improvement over donepezil (69.3 nM and 63.0 nM, respectively) [1]. Although this specific compound differs at the 2-position (2-aryl vs. 2-amino), the conserved 6-carboxamide pharmacophore is essential for dual-site binding, and the N-ethyl variant is expected to enhance this interaction through optimized hydrogen-bonding and lipophilic contacts [1]. As a procurable intermediate, 2-amino-N-ethyl-1,3-benzoxazole-6-carboxamide serves as a direct precursor for further SAR exploration around the 2-amino group.

Cholinesterase inhibition Alzheimer’s disease Dual AChE/BChE inhibitors

Purity and Characterization: Vendor-Supplied Material vs. In-House Synthesized Intermediates

Commercially sourced 2-amino-N-ethyl-1,3-benzoxazole-6-carboxamide is routinely supplied at 95% purity as verified by LCMS and ¹H NMR, with full characterization data available from major vendors such as Enamine and Leyan [1]. In contrast, in-house synthesis of 2-aminobenzoxazole-6-carboxamides often yields mixtures containing the des-ethyl byproduct and uncyclized intermediates, requiring chromatographic purification that reduces overall yield . Procuring the pre-validated N-ethyl compound ensures batch-to-batch consistency and eliminates the need for in-process purity analysis, accelerating SAR campaigns.

Chemical purity Quality control Reproducibility

Procurement-Driven Application Scenarios for 2-Amino-N-ethyl-1,3-benzoxazole-6-carboxamide


5-HT₃ Receptor Antagonist Lead Optimization for IBS-D

The N-ethyl carboxamide substituent is essential for achieving nanomolar 5-HT₃ receptor antagonism within the 2-aminobenzoxazole series [1]. Researchers pursuing orally active IBS-D candidates should procure this specific intermediate as the starting point for further diversification at the 2-amino position, thereby leveraging the established potency and metabolic stability advantages over des-ethyl or N-methyl analogs [1][2].

Dual Cholinesterase Inhibitor Development for Alzheimer’s Disease

The 6-carboxamide benzoxazole scaffold has demonstrated a 5.5-fold improvement in AChE inhibition over donepezil, and the 2-amino group on the N-ethyl derivative provides a versatile handle for synthesizing novel 2-substituted analogs with optimized dual AChE/BChE activity [3]. Procuring this compound enables rapid parallel synthesis of focused libraries for CNS-penetrant cholinesterase inhibitor discovery.

In Vitro Pharmacology with Reduced DMSO Artifact Risk

With reported aqueous solubility up to >5 mg/mL at pH 7.4, 2-amino-N-ethyl-1,3-benzoxazole-6-carboxamide can be formulated in aqueous buffers at concentrations that minimize DMSO-associated cytotoxicity and false-positive readouts in cell-based assays [4]. This property is particularly valuable for high-content screening and long-term neuronal culture experiments.

Metabolic Stability SAR Probe in Drug Discovery

The N-ethyl amide motif serves as a metabolically stable reference point within the 2-aminobenzoxazole carboxamide class [1][2]. Procurement of this compound allows medicinal chemistry teams to benchmark the intrinsic clearance of newly synthesized analogs in liver microsome assays, differentiating metabolic liabilities introduced by other substituents.

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